

Crystal Structure of Tetraethylammonium Salts: A Technical Guide

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Compound of Interest

Compound Name: *Tetraethylammonium trichloride*

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Executive Summary

A comprehensive analysis of publicly accessible crystallographic databases reveals that the crystal structure of **tetraethylammonium trichloride** ($[\text{N}(\text{C}_2\text{H}_5)_4]\text{Cl}_3$) has not been experimentally determined or reported to date. This guide, therefore, focuses on the detailed crystal structure analysis of the closely related and well-characterized compound, anhydrous tetraethylammonium chloride ($[\text{N}(\text{C}_2\text{H}_5)_4]\text{Cl}$). Two polymorphs of this compound have been identified in the literature, and their crystallographic data and the experimental protocols used for their characterization are presented herein. This information provides valuable insights into the conformational flexibility of the tetraethylammonium cation and its packing arrangements in the crystalline state, which are of significant interest in materials science and drug development.

Introduction: The Challenge of Tetraethylammonium Trichloride

Tetraethylammonium trichloride is a known chemical compound with the formula $[\text{N}(\text{C}_2\text{H}_5)_4][\text{Cl}_3]$, consisting of a tetraethylammonium cation and a trichloride anion.^[1] While its synthesis and utility as a chlorinating and oxidizing agent are documented, a search of prominent crystallographic databases, including the Crystallography Open Database (COD) and the

Cambridge Structural Database (CSD), yielded no experimental crystal structure for this specific salt.

In the absence of data for the trichloride, this guide pivots to an in-depth examination of anhydrous tetraethylammonium chloride. The crystallographic details of its polymorphs offer a foundational understanding of the structural behavior of the tetraethylammonium cation, a common component in various chemical and pharmaceutical systems.

Polymorphism in Anhydrous Tetraethylammonium Chloride

Two polymorphs of anhydrous tetraethylammonium chloride have been reported, both crystallizing in the monoclinic system with the space group $P2_1/n$ (an alternative setting of $P2_1/c$). Despite having the same space group, they exhibit notable differences in their unit cell parameters and the conformation of the tetraethylammonium cations.

Crystallographic Data

The crystallographic data for the two polymorphs are summarized in the tables below for ease of comparison.

Table 1: Crystal Data and Structure Refinement for Polymorph I of Anhydrous Tetraethylammonium Chloride

Parameter	Value
Empirical Formula	C ₈ H ₂₀ ClN
Formula Weight	165.70
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	11.8207(2)
b (Å)	20.4092(4)
c (Å)	12.4290(1)
α (°)	90
β (°)	108.173(3)
γ (°)	90
Volume (Å ³)	2849.0(1)
Z	12
Temperature (K)	213
Radiation	Mo Kα (λ = 0.71073 Å)
R-factor (%)	5.3
wR-factor (%)	11.6

Data sourced from Staples, R. J. (1999). Zeitschrift für Kristallographie - New Crystal Structures, 214(2), 231-232.

Table 2: Crystal Data and Structure Refinement for Polymorph II of Anhydrous Tetraethylammonium Chloride

Parameter	Value
Empirical Formula	C ₈ H ₂₀ N ⁺ ·Cl ⁻
Formula Weight	165.70
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	8.429(2)
b (Å)	8.109(2)
c (Å)	14.499(4)
α (°)	90
β (°)	91.378(3)
γ (°)	90
Volume (Å ³)	990.7(4)
Z	4
Temperature (K)	100
Radiation	Mo Kα
R-factor (%)	3.0
wR-factor (%)	8.3

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.

Experimental Protocols

The determination of these crystal structures involved standard single-crystal X-ray diffraction techniques. The general workflow for such an analysis is depicted in the diagram below.

Crystal Growth

- Polymorph I: The compound was isolated as a side product from an acetonitrile solution.

- Polymorph II: White parallelepiped crystals were grown by the diffusion of diethyl ether vapor into an acetonitrile solution of the compound under a dry nitrogen atmosphere.

Data Collection

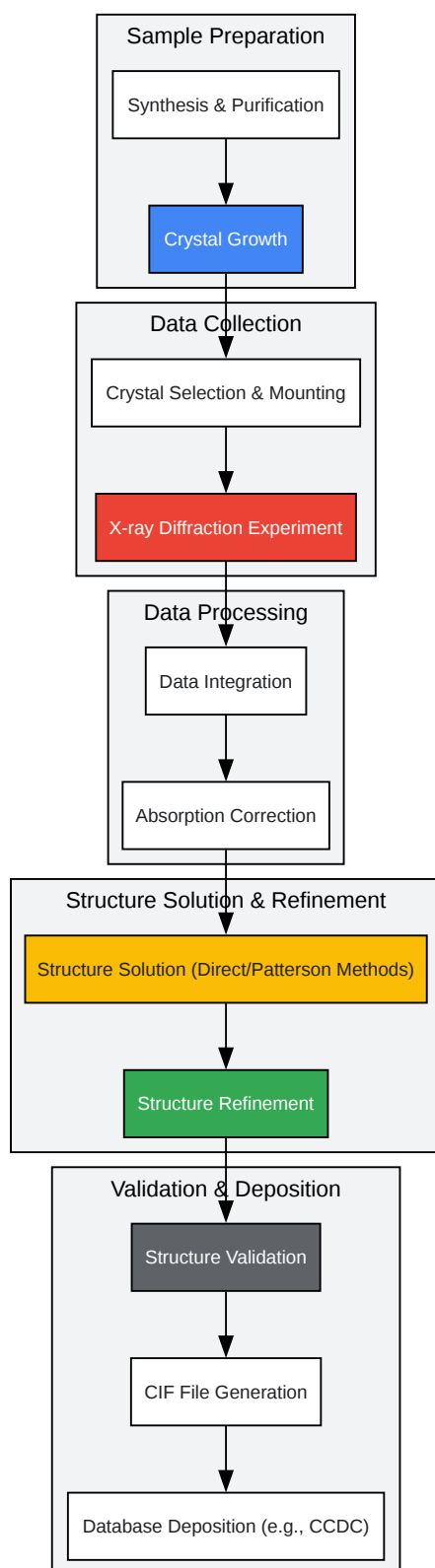
For both polymorphs, data were collected on a diffractometer using molybdenum $K\alpha$ radiation. A series of frames were collected at different orientations of the crystal to ensure a complete dataset.

Structure Solution and Refinement

The structures were solved using direct methods and refined by full-matrix least-squares on F^2 . For Polymorph II, hydrogen atoms were placed in calculated positions and treated as riding contributions.

Structural Analysis Workflow

The logical flow of a single-crystal X-ray diffraction experiment is crucial for obtaining a high-quality crystal structure. The following diagram illustrates the key stages of this process.



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General workflow for single-crystal X-ray diffraction analysis.

Conclusion

While the crystal structure of **tetraethylammonium trichloride** remains elusive, a detailed examination of the two known polymorphs of anhydrous tetraethylammonium chloride provides critical structural information for the tetraethylammonium cation. The data presented in this guide, including unit cell parameters, space groups, and experimental protocols, offer a valuable resource for researchers in chemistry, materials science, and pharmacology. The conformational differences observed between the two polymorphs underscore the importance of the crystalline environment in dictating the precise geometry of this widely used cation. Future work should aim to crystallize and characterize **tetraethylammonium trichloride** to complete the structural landscape of this family of compounds.

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References

- 1. researchgate.net [researchgate.net]
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